2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile, a complex organic compound, is notable for its unique molecular structure and potential applications in organic synthesis and materials science. The compound features a biphenyl core substituted with a difluoromethyl group and a dioxaborolane moiety, which enhances its reactivity and functional versatility.
The compound falls under the category of organoboron compounds, which are widely used in organic synthesis due to their ability to participate in various coupling reactions. The presence of both fluorine atoms and a nitrile group suggests potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2',4-difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile typically involves several key steps:
The molecular structure of 2',4-difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile can be represented as follows:
Key data points include:
C1=CC=C(C=C1C(=N)C#N)C(C(=O)O)C(C)(C)OBOC(C)(C)C
The compound can undergo several chemical reactions:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Reaction monitoring is performed using thin-layer chromatography or NMR spectroscopy to ensure completion.
The mechanism involves:
Kinetic studies indicate that reaction rates can be influenced by factors such as temperature and catalyst concentration.
Scientific Uses
The compound has potential applications in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4